molecular formula C15H19F3N4O B12228567 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine

Cat. No.: B12228567
M. Wt: 328.33 g/mol
InChI Key: FSAAOPHHNPCODD-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine is a complex organic compound that features a unique combination of fluorinated piperidine and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of 4,4-difluoropiperidine. One common method involves the reaction of t-butyl 4,4-difluoro-1-piperidinecarboxylate with trifluoroacetic acid in dichloromethane, followed by partitioning between saturated sodium bicarbonate and dichloromethane . The resulting 4,4-difluoropiperidine is then further reacted with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorinated piperidine and pyrimidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A simpler fluorinated piperidine derivative.

    4,4-Difluoro-1-methylpiperidine: Another fluorinated piperidine with a methyl group.

Uniqueness

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine is unique due to its combination of fluorinated piperidine and pyrimidine structures, which may confer distinct chemical and biological properties compared to simpler fluorinated piperidines .

Properties

Molecular Formula

C15H19F3N4O

Molecular Weight

328.33 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C15H19F3N4O/c16-12-9-19-10-20-13(12)21-5-1-11(2-6-21)14(23)22-7-3-15(17,18)4-8-22/h9-11H,1-8H2

InChI Key

FSAAOPHHNPCODD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC=NC=C3F

Origin of Product

United States

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